molecular formula C8H6ClN3O2 B3354277 1H-Benzimidazole, 2-(chloronitromethyl)- CAS No. 58365-54-1

1H-Benzimidazole, 2-(chloronitromethyl)-

Cat. No.: B3354277
CAS No.: 58365-54-1
M. Wt: 211.6 g/mol
InChI Key: NTGUVFNFRJGIGD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(chloronitromethyl)- is a heterocyclic aromatic compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol It is a derivative of benzimidazole, which is formed by the fusion of a benzene ring with an imidazole ring

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-(chloronitromethyl)- typically involves the reaction of 1,2-phenylenediamine with chloronitromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-(chloronitromethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole, 2-(chloronitromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(chloronitromethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound may also interact with enzymes involved in cellular processes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

1H-Benzimidazole, 2-(chloronitromethyl)- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole, 2-(nitromethyl)-: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    1H-Benzimidazole, 2-(aminomethyl)-: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    1H-Benzimidazole, 2-(hydroxymethyl)-: The presence of a hydroxyl group can influence its solubility and reactivity

Properties

IUPAC Name

2-[chloro(nitro)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-7(12(13)14)8-10-5-3-1-2-4-6(5)11-8/h1-4,7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGUVFNFRJGIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C([N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482501
Record name 1H-Benzimidazole, 2-(chloronitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58365-54-1
Record name 1H-Benzimidazole, 2-(chloronitromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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